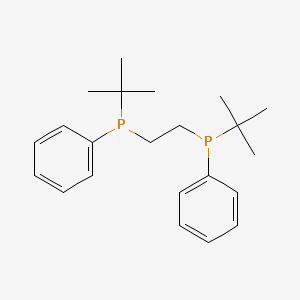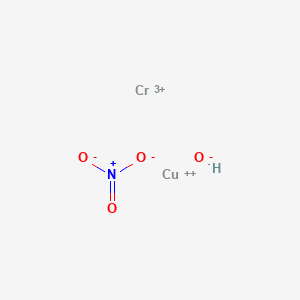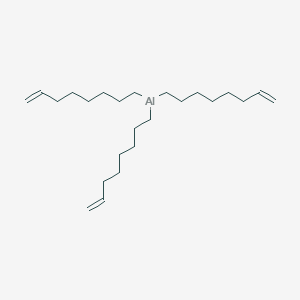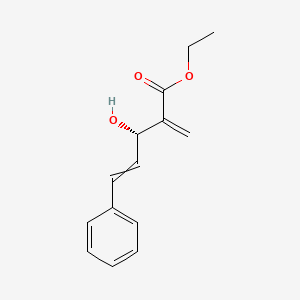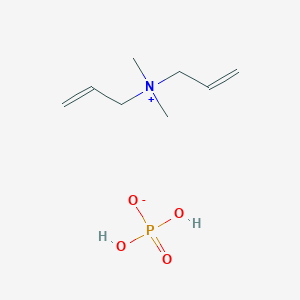![molecular formula C9H20O3Si B12545068 Methyl [(triethylsilyl)oxy]acetate CAS No. 150811-54-4](/img/structure/B12545068.png)
Methyl [(triethylsilyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(triethylsilyl)oxy]acetate is an organic compound characterized by the presence of a triethylsilyl group attached to a methyl acetate moiety. This compound is notable for its use in organic synthesis, particularly as a reagent and intermediate in various chemical reactions. The triethylsilyl group imparts unique properties to the molecule, making it valuable in both academic research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl [(triethylsilyl)oxy]acetate can be synthesized through the reaction of methyl acetate with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the triethylsilyl ether by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems and optimized reaction conditions can further enhance the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(triethylsilyl)oxy]acetate undergoes various chemical reactions, including:
Substitution Reactions: The triethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Hydrolysis: The compound can be hydrolyzed to yield methyl acetate and triethylsilanol.
Oxidation and Reduction: While the triethylsilyl group is relatively inert, the ester moiety can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Acids and Bases: Hydrolysis can be achieved using aqueous acids or bases.
Oxidizing and Reducing Agents: Agents like lithium aluminum hydride (reduction) or potassium permanganate (oxidation) can be used to modify the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted esters can be formed.
Hydrolysis Products: Methyl acetate and triethylsilanol are the primary products of hydrolysis.
Oxidation and Reduction Products: These reactions can yield alcohols, aldehydes, or carboxylic acids, depending on the specific conditions and reagents.
Aplicaciones Científicas De Investigación
Methyl [(triethylsilyl)oxy]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and carboxylic acids, facilitating complex synthetic routes by temporarily masking reactive sites.
Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Its role in drug synthesis makes it valuable for the development of new therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of methyl [(triethylsilyl)oxy]acetate primarily involves its ability to act as a protecting group. The triethylsilyl group can be introduced to a molecule to shield reactive sites from unwanted reactions. This protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under specific conditions to regenerate the original functional group.
Comparación Con Compuestos Similares
Similar Compounds
Methyl [(trimethylsilyl)oxy]acetate: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.
Ethyl [(trimethylsilyl)oxy]acetate: Contains an ethyl ester moiety instead of a methyl ester.
Methyl [(triisopropylsilyl)oxy]acetate: Features a bulkier triisopropylsilyl group.
Uniqueness
Methyl [(triethylsilyl)oxy]acetate is unique due to the specific steric and electronic properties imparted by the triethylsilyl group. This makes it particularly useful in reactions where selective protection and deprotection are required, offering advantages in terms of stability and reactivity compared to other silyl-protected compounds.
Propiedades
Número CAS |
150811-54-4 |
|---|---|
Fórmula molecular |
C9H20O3Si |
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
methyl 2-triethylsilyloxyacetate |
InChI |
InChI=1S/C9H20O3Si/c1-5-13(6-2,7-3)12-8-9(10)11-4/h5-8H2,1-4H3 |
Clave InChI |
WOLLQIVILBNCFE-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Indole-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-, ethyl ester](/img/structure/B12544996.png)
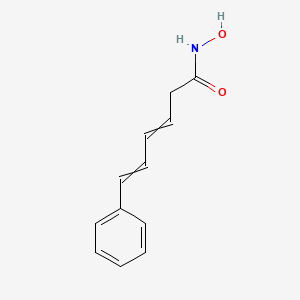
![2-(2-{[(3-Aminophenyl)carbamoyl]amino}ethanesulfonyl)ethyl hydrogen sulfate](/img/structure/B12545016.png)

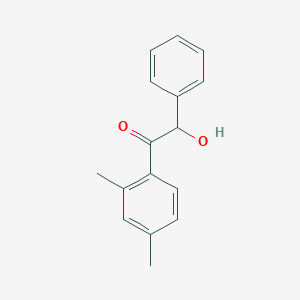
![(2R,3S)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-methoxyazetidine](/img/structure/B12545024.png)
